molecular formula C10H16N2 B14719284 N1-p-Tolylpropane-1,3-diamine CAS No. 13910-54-8

N1-p-Tolylpropane-1,3-diamine

Cat. No.: B14719284
CAS No.: 13910-54-8
M. Wt: 164.25 g/mol
InChI Key: SOTBGKWMYDKHIE-UHFFFAOYSA-N
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Description

N1-p-Tolylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a tolyl group attached to the nitrogen atom of a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-p-Tolylpropane-1,3-diamine typically involves the reaction of p-toluidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of p-toluidine attacks the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where p-toluidine and 1,3-dibromopropane are continuously fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N1-p-Tolylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N1-p-Tolylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N1-p-Tolylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-Benzyl-N3, N3-diethylpropane-1,3-diamine
  • N,N-Dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine
  • N-Oleyl-1,3-propanediamine

Uniqueness

N1-p-Tolylpropane-1,3-diamine is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties

Properties

CAS No.

13910-54-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N'-(4-methylphenyl)propane-1,3-diamine

InChI

InChI=1S/C10H16N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3

InChI Key

SOTBGKWMYDKHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCCN

Origin of Product

United States

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